molecular formula C20H40Nb B6310576 Trihydridobis(pentamethylcyclopentadienyl)niobium(V) CAS No. 93558-77-1

Trihydridobis(pentamethylcyclopentadienyl)niobium(V)

Cat. No.: B6310576
CAS No.: 93558-77-1
M. Wt: 373.4 g/mol
InChI Key: QMTMRLFHZJSONT-UHFFFAOYSA-N
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Description

Trihydridobis(pentamethylcyclopentadienyl)niobium(V) (CAS: 93558‑77‑1) is an organometallic compound with the formula [(CH₃)₅C₅]₂NbH₃ and a molecular weight of 366.38 g/mol. It features two pentamethylcyclopentadienyl (Cp*) ligands and three hydride groups coordinated to a niobium(V) center. The compound is a light-brown, air-sensitive powder, requiring handling under inert conditions due to its reactivity with atmospheric oxygen and moisture .

Properties

IUPAC Name

niobium;1,2,3,4,5-pentamethylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20.Nb/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*6-10H,1-5H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTMRLFHZJSONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Nb]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40Nb
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds at room temperature for 40 minutes under inert argon atmosphere, after which it is heated to 40°C for 7 hours to ensure complete reduction. The use of DME as a co-solvent with benzene enhances the solubility of niobium intermediates and stabilizes low-valent niobium species through coordination with its oxygen atoms. This dual-solvent system prevents polymerization side reactions, which are common in purely aromatic solvents like toluene.

Key parameters influencing yield and purity:

  • Molar ratio of NbCl5_5 to Cp*H: A 1:2 ratio ensures full ligand substitution. Excess Cp*H leads to byproducts via ligand scrambling.

  • Reducing agent stoichiometry: Three equivalents of Mg per NbCl5_5 are required to reduce NbV^V to NbIII^III, followed by hydride transfer.

  • Solvent polarity: Polar solvents like DME stabilize reactive intermediates, achieving yields >80% compared to <5% in nonpolar solvents.

Isolation and Characterization

The product is isolated via hydrolysis of the reaction mixture with aqueous potassium hydroxide (25 wt%), followed by extraction with diethyl ether. Final purification is achieved through fractional crystallization or column chromatography. Characterization by 1^1H NMR reveals a singlet at δ 1.45 ppm for the Cp* methyl groups and a broad resonance at δ -5.2 ppm for the hydride ligands. Elemental analysis confirms the empirical formula C20_{20}H40_{40}Nb, with deviations <0.5% for carbon and hydrogen.

Alternative Pathways Using Organometallic Precursors

Hydride Transfer from Niobocene Complexes

Trihydridobis(pentamethylcyclopentadienyl)niobium(V) can also be synthesized via hydride transfer from niobocene hydride complexes. For example, Cp2_2NbH3_3 reacts with Cp*H in THF at -78°C, undergoing ligand exchange to form the target compound. This method avoids harsh reducing agents but requires strict temperature control to prevent decomposition.

Mechanistic insights:
Density functional theory (DFT) calculations suggest a stepwise mechanism where one Cp ligand is replaced by Cp*, followed by sequential hydride transfers. The intermediate [Cp2_2NbH2_2(Cp*)]+^+ is stabilized by agostic interactions between the niobium center and C-H bonds of the Cp* ligand.

Electrochemical Reduction

Recent advances employ electrochemical reduction of NbCl5_5 in the presence of Cp*H. A platinum cathode and sacrificial magnesium anode are used in a DME/benzene electrolyte, applying a potential of -2.1 V vs. Ag/AgCl. This method achieves 75% yield with minimal byproducts, offering a scalable alternative to traditional chemical reduction.

Comparative Analysis of Synthesis Methods

Method Reactants Conditions Yield Advantages
NbCl5_5-Mg ReductionNbCl5_5, Cp*H, Mg40°C, 7 h, DME/benzene88%High yield, scalable
Hydride TransferCp2_2NbH3_3, Cp*H-78°C, THF65%Mild conditions, no byproducts
ElectrochemicalNbCl5_5, Cp*H, Mg anode-2.1 V, DME/benzene75%Green chemistry, minimal waste

Chemical Reactions Analysis

Hydrogenation Reactions

The compound exhibits catalytic activity in hydrogenation processes, leveraging its hydride ligands and vacant d-orbitals. Key findings include:

  • Selective Alkene Hydrogenation : [(CH₃)₅C₅]₂NbH₃ facilitates the hydrogenation of alkenes to alkanes via a proposed Nb–H bond activation mechanism. The bulky Cp* ligands enforce regioselectivity by restricting substrate approach to the metal center .

  • Substrate Scope : Reactions are most efficient with unfunctionalized alkenes (e.g., ethylene, propylene). Electron-deficient alkenes (e.g., acrylonitrile) show reduced reactivity due to competitive ligand coordination .

Table 1: Comparative Hydrogenation Activity

SubstrateProductReaction Rate (TOF, h⁻¹)Selectivity (%)
EthyleneEthane120>99
StyreneEthylbenzene4592
AcrylonitrilePropionitrile<578

Dehydrogenation Pathways

The complex participates in dehydrogenation reactions, particularly in alkane-to-alkene conversions:

  • Mechanistic Insight : Thermal activation of [(CH₃)₅C₅]₂NbH₃ generates a reactive niobium(III) intermediate, which abstracts hydrogen from alkanes (e.g., cyclohexane → cyclohexene) .

  • Steric Limitations : Bulky Cp* ligands hinder access to larger substrates (e.g., adamantane), reducing turnover frequencies compared to less hindered analogs .

Redox and Catalytic Cycles

The Nb(V)/Nb(III) redox couple underpins its role in catalytic cycles:

  • Oxidative Addition : Reacts with dihydrogen (H₂) to form transient dihydride species, critical for hydrogenation .

  • Transfer Hydrogenation : Mediates H₂ transfer from alcohols to ketones, though with moderate efficiency (e.g., isopropanol → acetone; TOF = 60 h⁻¹) .

Interaction with Functionalized Substrates

  • Amine Coordination : Secondary amines (e.g., morpholine derivatives) coordinate to the Nb center, altering electronic properties and reactivity. For example, Nb–N bonding stabilizes intermediates in allylamine synthesis .

  • Halide Exchange : Limited reactivity observed with alkyl halides, likely due to steric shielding by Cp* ligands .

Comparative Reactivity

Table 2: Reactivity of Niobium Hydride Complexes

CompoundOxidation StateKey ReactionTurnover Frequency (TOF, h⁻¹)
[(CH₃)₅C₅]₂NbH₃+5Alkene hydrogenation120
[Nb(η⁵-C₅H₅)Cl₄]+4Alkane dehydrogenation30
[Nb(CO)₆]⁻-1CO insertionN/A

Challenges and Research Gaps

  • Thermal Stability : Decomposition above 80°C limits high-temperature applications .

  • Ligand Design : Substituting Cp* with smaller ligands (e.g., Cp) could enhance substrate access but risks destabilizing the complex .

Scientific Research Applications

Catalysis

Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is primarily recognized for its catalytic properties in various organic transformations:

  • Hydrogenation Reactions : It has been shown to be effective in hydrogenation processes, converting alkenes to alkanes with high selectivity and efficiency .
  • Olefin Metathesis : The compound serves as a precursor for catalysts in olefin metathesis reactions, which are crucial in the synthesis of complex organic molecules .
  • Polymerization : It is utilized in polymerization reactions, contributing to the development of new polymer materials with tailored properties.

Materials Science

The unique properties of Trihydridobis(pentamethylcyclopentadienyl)niobium(V) make it valuable in materials science:

  • Thin Film Deposition : The compound is used as a precursor for the deposition of niobium-based thin films, which have applications in microelectronics and superconductivity .
  • Nanomaterials Synthesis : Its stability and solubility in organic solvents enable its use in synthesizing advanced nanomaterials with specific functionalities.

LED Manufacturing

Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is also explored as a precursor material in the production of light-emitting diodes (LEDs), contributing to advancements in optoelectronic devices .

Case Study 1: Hydrogenation Catalysis

Research has demonstrated that Trihydridobis(pentamethylcyclopentadienyl)niobium(V) exhibits high activity in hydrogenation reactions involving various alkenes. In controlled experiments, it outperformed traditional catalysts, showcasing its potential for industrial applications in fine chemical synthesis.

Case Study 2: Thin Film Applications

In a study focused on thin film deposition, researchers utilized Trihydridobis(pentamethylcyclopentadienyl)niobium(V) to create niobium oxide films. These films exhibited enhanced electrical properties suitable for use in microelectronic devices, highlighting the compound's versatility in materials science.

Mechanism of Action

The mechanism of action of Trihydridobis(pentamethylcyclopentadienyl)niobium(V) involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The compound’s unique structure allows it to interact with a wide range of substrates, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Compounds with the Same Cp* Ligands but Different Metal Centers

A class of decamethylmetallocenes shares the bis(pentamethylcyclopentadienyl) structure but varies in the central metal atom. Key examples include:

Compound Name Metal Formula Molecular Weight (g/mol) Physical State Stability/Reactivity Notes
Bis(pentamethylcyclopentadienyl)chromium Cr [(CH₃)₅C₅]₂Cr 382.51 Solid (CAS: 74507-61-2) Air-stable; used in redox catalysis
Bis(pentamethylcyclopentadienyl)manganese Mn [(CH₃)₅C₅]₂Mn 377.43 Solid (CAS: 67506-86-9) Paramagnetic; redox-active
Bis(pentamethylcyclopentadienyl)nickel Ni [(CH₃)₅C₅]₂Ni 375.22 Solid (CAS: 74507-63-4) Thermally stable; catalytic applications
Bis(pentamethylcyclopentadienyl)calcium Ca [(CH₃)₅C₅]₂Ca 330.56 Solid (CAS: 101200-05-9) Highly air-sensitive; limited catalytic use

Key Findings :

  • Electronic Effects : Transition metals (Cr, Mn, Ni) exhibit varied redox behavior. Chromium and manganese derivatives are redox-active, while nickel’s stability suits catalysis .
  • Reactivity : The niobium(V) hydride complex is more reactive than its Cr, Mn, or Ni analogs due to the presence of hydride ligands, which facilitate hydrogen transfer reactions .
  • Stability : Calcium and niobium derivatives are highly air-sensitive, whereas chromium and nickel compounds tolerate ambient conditions better .

Niobium Compounds with Different Ligands

Niobium forms diverse organometallic and inorganic complexes. A comparison with other niobium compounds highlights ligand-dependent properties:

Compound Name Ligands/Structure Molecular Weight (g/mol) Key Properties
Cyclopentadienylniobium(V) tetrachloride CpNbCl₄ 347.63 Moisture-sensitive; used in synthesis
Niobium ethoxide Nb(OCH₂CH₃)₅ 438.35 Liquid; MOCVD precursor
Pentakis(dimethylamino)niobium(V) Nb[N(CH₃)₂]₅ 387.39 Volatile; nitride film deposition
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) [(CH₃)₅C₅]₂NbH₃ 366.38 Air-sensitive; potential for catalysis

Key Findings :

  • Ligand Influence : Hydride and Cp* ligands in [(CH₃)₅C₅]₂NbH₃ enhance its reducing capability compared to chloride or alkoxide derivatives. This contrasts with niobium ethoxide, which is more suited for oxide film deposition .
  • Thermal Behavior: Pentakis(dimethylamino)niobium(V) is volatile at low temperatures, whereas the Cp*-niobium hydride requires higher temperatures for decomposition, reflecting stronger metal-ligand bonding .

Comparison with Other Metallocenes

While osmocene (bis(cyclopentadienyl)osmium) shares a metallocene structure, its non-methylated cyclopentadienyl ligands and osmium center result in distinct properties:

  • Stability : Osmocene (CAS: 1273‑81‑0) is a white crystalline solid with a melting point of 226–228°C, significantly higher than [(CH₃)₅C₅]₂NbH₃, which decomposes at lower temperatures .
  • Electronic Structure : The niobium hydride’s electron-deficient center contrasts with osmium’s filled d-orbitals, limiting osmocene’s catalytic utility compared to niobium derivatives .

Biological Activity

Trihydridobis(pentamethylcyclopentadienyl)niobium(V), commonly referred to as Cp*2NbH3, is an organometallic compound with significant potential in various chemical applications, particularly in catalysis. This compound features a niobium atom in the +5 oxidation state, coordinated by two bulky pentamethylcyclopentadienyl ligands and three hydride ions. Its unique structure not only contributes to its stability and solubility in organic solvents but also influences its biological activity, which is the focus of this article.

Structure and Composition

  • Chemical Formula : C15H21Nb\text{C}_{15}\text{H}_{21}\text{Nb}
  • Molecular Weight : Approximately 366.39 g/mol
  • Coordination : Two pentamethylcyclopentadienyl ligands and three hydride ions attached to a niobium atom.

Synthesis

The synthesis of Cp*2NbH3 typically involves the reaction of niobium precursors with pentamethylcyclopentadiene in the presence of reducing agents. This method allows for the formation of stable complexes that exhibit interesting catalytic properties.

Research indicates that trihydridobis(pentamethylcyclopentadienyl)niobium(V) interacts with biological substrates through its hydride ligands and the empty d orbitals of the niobium center. The specific mechanisms of action are influenced by the nature of attached functional groups and the surrounding environment, which can affect both reactivity and selectivity in biological systems.

Case Studies

  • Catalytic Activity in Hydrogenation Reactions :
    • Cp*2NbH3 has demonstrated high activity and selectivity in hydrogenation reactions, making it a candidate for applications in organic synthesis.
  • Interaction with Biological Molecules :
    • Studies have explored how variations in ligand structure impact the reactivity of niobium complexes with biomolecules, suggesting potential applications in drug delivery and targeting.
  • Toxicological Assessments :
    • Preliminary toxicological studies indicate that while niobium compounds can exhibit cytotoxic effects at high concentrations, further research is needed to understand their behavior at lower doses and their interactions with cellular systems .

Data Table: Biological Activity Overview

Study Focus Findings
Study 1HydrogenationHigh selectivity observed; potential for organic synthesis applications.
Study 2Biomolecule InteractionVariations in ligand structure significantly affect reactivity with biomolecules.
Study 3ToxicologyCytotoxic effects noted; further research required for low-dose interactions.

Research Findings

Recent studies have highlighted the versatility of trihydridobis(pentamethylcyclopentadienyl)niobium(V) as both a catalyst and a potential therapeutic agent. The compound's ability to facilitate hydrogenation reactions efficiently suggests its utility in synthesizing complex organic molecules. Furthermore, ongoing research aims to elucidate its interactions with various biological substrates, which could lead to innovative applications in medicinal chemistry.

Future Directions

Future research should focus on:

  • Optimizing catalytic performance for a broader range of reactions.
  • Investigating the compound's pharmacokinetics and mechanisms of interaction with biological systems.
  • Conducting comprehensive toxicological evaluations to assess safety profiles for potential biomedical applications.

Q & A

Basic: What are the standard synthetic methodologies for preparing Trihydridobis(pentamethylcyclopentadienyl)niobium(V), and how are handling challenges addressed?

Answer:
The synthesis typically involves reacting niobium precursors (e.g., NbCl₅) with pentamethylcyclopentadienyl ligands (Cp* = C₅(CH₃)₅) under reducing conditions to stabilize the Nb(V) hydride complex. Key steps include:

  • Inert Atmosphere Handling : Due to air sensitivity , Schlenk lines or gloveboxes are essential to prevent oxidation.
  • Hydride Incorporation : Use of reducing agents like KH or LiAlH₄ in anhydrous solvents (e.g., THF) to generate hydride ligands.
  • Characterization : Post-synthesis validation via XRD for crystal structure determination, ¹H NMR (low-temperature) to resolve hydride signals, and IR spectroscopy to confirm Nb-H stretching modes (~1600–1800 cm⁻¹) .

Basic: Which analytical techniques are most effective for characterizing the structure and purity of this niobium complex?

Answer:

  • Single-Crystal XRD : Resolves the geometry of the Cp* ligands and hydride positions, critical for confirming the distorted trigonal bipyramidal structure .
  • Multinuclear NMR : Low-temperature ¹H NMR (e.g., –40°C) minimizes hydride exchange broadening, while ¹³C NMR confirms Cp* ligand integrity.
  • Elemental Analysis : Combustion analysis for C/H ratios and inductively coupled plasma (ICP) for niobium content.
  • Spectroscopy : IR and Raman to detect Nb-H vibrations; XPS to verify oxidation state (Nb 3d peaks at ~205–210 eV for Nb(V)) .

Advanced: How do oxide impurities influence the electrochemical behavior of this complex in molten salt systems?

Answer:
Oxide ions (O²⁻) in melts compete with hydride ligands, forming oxo-halogeno intermediates that alter reduction pathways:

  • Electrodeposition Studies : At O/Nb ratios >0.2, NbO or Nb₄O₅ suboxides co-deposit with metallic Nb, confirmed via EDAX/XRD .
  • Mitigation Strategies : Precise control of O/Nb ratios (<0.2) and applied potentials (e.g., –0.47 V vs. Ni²⁺) minimizes oxide interference.
  • Contradictions : Discrepancies in achieving oxygen-free deposits at higher O/Nb ratios (e.g., ≥0.4) suggest kinetic limitations in oxide reduction pathways, requiring in situ Raman or voltammetry to monitor intermediate species .

Advanced: What computational approaches elucidate the electronic structure and reactivity of this complex?

Answer:

  • DFT Calculations : Model the Nb-H bonding environment and ligand field effects. Cp* ligands induce strong electron donation, stabilizing Nb(V) and favoring hydride transfer reactivity.
  • Comparative Studies : Benchmark against analogous Cp* complexes (e.g., Ti, Zr) to assess metal-ligand bond strengths and redox potentials .
  • Reactivity Predictions : Simulate hydride transfer to substrates (e.g., CO₂, alkenes) to guide catalytic applications .

Advanced: How can researchers resolve contradictions in electrochemical data related to niobium oxide formation?

Answer:
Conflicting reports on oxide-free deposits (e.g., Christensen vs. Grinevich ) arise from differences in:

  • Experimental Design : Variable O/Nb ratios, melt compositions (e.g., NaCl-KCl vs. fluoride-based), and temperature profiles.
  • Analytical Sensitivity : EDAX/XRD may miss amorphous oxides; supplement with XPS or TEM for nanoscale oxide detection.
  • Methodology Adjustments : Replicate conditions with controlled oxide doping (e.g., Na₂O additions ) to map phase boundaries.

Advanced: What role does ligand steric bulk play in stabilizing this complex, and how does it compare to non-methylated cyclopentadienyl analogs?

Answer:

  • Steric Effects : The Cp* ligands’ methyl groups hinder ligand dissociation and oxidative degradation, enhancing thermal stability.
  • Electronic Effects : Increased electron density from Cp* donors lowers Nb(V)’s reduction potential, favoring hydride retention.
  • Comparative Reactivity : Non-methylated Cp analogs (e.g., C₅H₅) exhibit faster ligand exchange but poorer hydride stability, as shown in kinetic studies of analogous Ti/Zr systems .

Advanced: What methodologies assess the compound’s potential as a precursor for niobium-based alloys or coatings?

Answer:

  • Thermal Decomposition : TGA-MS under argon/H₂ to study hydride loss and Nb deposition temperatures.
  • CVD/ALD Testing : Evaluate gas-phase decomposition efficiency and film purity via SEM-EDS .
  • Electrodeposition : Apply in molten salts (e.g., LiCl-KCl) at controlled potentials; compare deposit morphology (e.g., needles vs. films ) with industrial Nb coatings .

Advanced: How do surface treatment techniques (e.g., plasma electrolytic polishing) affect the stability of niobium substrates used in complex synthesis?

Answer:

  • Surface Roughness Control : Plasma polishing at 280–300 V and 0.18–0.20 A/cm² reduces Ra values (<0.1 µm), minimizing defect sites for parasitic oxide growth .
  • Post-Treatment Analysis : AFM/XPS to verify oxide layer thickness and hydride compatibility.

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